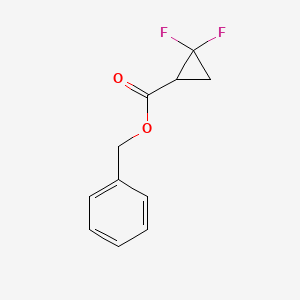

2,2-Difluoro-cyclopropanecarboxylic acid benzyl ester

Description

2,2-Difluoro-cyclopropanecarboxylic acid benzyl ester is a fluorinated cyclopropane derivative characterized by a strained three-membered cyclopropane ring substituted with two fluorine atoms and a benzyl ester group. The parent acid, 2,2-difluorocyclopropanecarboxylic acid (CAS 107873-03-0), exhibits high reactivity due to the electron-withdrawing fluorine substituents and the carboxylic acid moiety, which enables esterification and nucleophilic substitution reactions . The benzyl ester derivative is typically synthesized via esterification of the carboxylic acid with benzyl alcohol under acidic or enzymatic catalysis.

Properties

IUPAC Name |

benzyl 2,2-difluorocyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O2/c12-11(13)6-9(11)10(14)15-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIXDTNDARBZPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Fischer Esterification

In this classical approach, 1 reacts with 2 in the presence of a Brønsted acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid). The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by benzyl alcohol. A study using analogous cyclopropanecarboxylic acids reported yields of 60–75% under reflux conditions (toluene, 12–24 h). However, the strong acidity may risk ring-opening of the strained cyclopropane.

Coupling Reagent-Mediated Esterification

Modern protocols employ carbodiimide-based reagents (e.g., DCC or EDC) with catalytic DMAP. For example, 1 and 2 react in dichloromethane at 0–25°C, achieving yields up to 85%. This method avoids harsh conditions, preserving the cyclopropane ring’s integrity.

| Condition | Catalyst/Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| Reflux, 24 h | H₂SO₄ | Toluene | 65% | |

| 0°C → 25°C, 12 h | EDC/DMAP | DCM | 82% |

Benzyl Transfer via Pyridinium Salts

A mild, selective method utilizes 2-benzyloxy-1-methylpyridinium triflate (3 ) as a benzylating agent. This electrophilic reagent transfers the benzyl group to carboxylate anions under neutral conditions.

Mechanism and Optimization

The carboxylate ion of 1 attacks the electrophilic benzyl group in 3 , forming the ester and releasing 1-methyl-2-pyridone. Key advantages include:

Reactions in trifluorotoluene at 80°C for 6 h achieve 78–90% yields, outperforming traditional methods.

Cyclopropanation of Benzyl Acrylate Derivatives

This two-step strategy constructs the cyclopropane ring after introducing the benzyl ester moiety.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-cyclopropanecarboxylic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

Oxidation: Formation of difluorocyclopropanecarboxylic acid.

Reduction: Formation of benzyl 2,2-difluorocyclopropanol.

Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

2,2-Difluoro-cyclopropanecarboxylic acid benzyl ester has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl 2,2-difluorocyclopropane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms in the cyclopropane ring can enhance the compound’s stability and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Halogens/Other Groups

The presence of fluorine atoms distinguishes this compound from analogs with chlorine, bromine, or methyl substituents. For example:

- Bromo-substituted analogs: Cyclopropanecarboxylic acid esters with bromoethenyl groups (e.g., 3-(2-bromoethenyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester, CAS 106973-98-2) exhibit higher molecular weights (425.06 g/mol) and increased hydrophobicity (LogP = 3.55) due to bromine’s polarizability .

Table 1: Substituent Impact on Key Properties

Ester Group Variations

The benzyl ester group confers distinct reactivity and stability compared to ethyl or methyl esters:

- Ethyl esters : Ethyl 2,2-diphenylcyclopropanecarboxylate (CAS 67428-04-0) has a lower boiling point (predicted 502.5°C) and higher volatility than benzyl esters due to reduced steric bulk .

- Benzyl phthalate esters : Phthalic acid benzyl 2-ethylhexyl ester (CAS 85-68-7) demonstrates higher plasticizing properties but lacks the cyclopropane ring’s strain-induced reactivity .

Stability and pH Sensitivity

The formation and stability of benzyl ester bonds are pH-dependent. Acidic conditions (pH 4) favor esterification, while neutral pH (6–7) promotes competing reactions with amino groups in proteins, reducing ester yield . This contrasts with non-esterified cyclopropane acids, which are more reactive in neutral/basic media due to deprotonation .

Biological Activity

2,2-Difluoro-cyclopropanecarboxylic acid benzyl ester (DFCCBE) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive review of the biological activity of DFCCBE, including its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

DFCCBE has the molecular formula C11H10F2O2 and is characterized by the presence of a cyclopropane ring, two fluorine atoms, and a benzyl ester group. The structural uniqueness of DFCCBE contributes to its reactivity and potential interactions with biological targets.

The biological activity of DFCCBE is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may act through several mechanisms:

- Enzyme Inhibition : DFCCBE can inhibit key metabolic enzymes, affecting pathways such as fatty acid metabolism. For instance, it has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid synthesis .

- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways related to cellular metabolism and proliferation.

In Vitro Studies

Recent studies have explored the in vitro effects of DFCCBE on various cell lines. For example:

- HepG2 Cells : DFCCBE demonstrated significant inhibition of fatty acid synthesis in HepG2 cells, with an effective dose (ED50) less than 0.3 mg/kg . This suggests its potential as a therapeutic agent for metabolic disorders.

- Cancer Cell Lines : The compound has also been evaluated for its effects on cancer cell viability. Preliminary results indicate that DFCCBE may reduce the viability of specific cancer cell lines, although further studies are required to elucidate the underlying mechanisms.

Case Studies

- ACC Inhibition : A study focused on the effects of DFCCBE on ACC activity reported that it effectively reduced the enzyme's activity in vitro. This inhibition was linked to decreased lipid accumulation in treated cells, highlighting its potential role in managing obesity-related conditions .

- Antitumor Activity : Another investigation assessed DFCCBE's impact on tumor growth in xenograft models. Results indicated that treatment with DFCCBE led to reduced tumor size compared to controls, suggesting its promise as an anticancer agent .

Data Summary

| Study Type | Cell Line/Model | Effect Observed | ED50 (mg/kg) |

|---|---|---|---|

| In Vitro | HepG2 | Inhibition of fatty acid synthesis | < 0.3 |

| In Vitro | Cancer Cell Lines | Reduced cell viability | Not specified |

| In Vivo | Xenograft Model | Reduced tumor size | Not specified |

Applications

DFCCBE's biological activities suggest several potential applications:

- Metabolic Disorders : As an ACC inhibitor, DFCCBE could be explored for treating conditions like obesity and type 2 diabetes.

- Cancer Therapy : Its observed antitumor effects warrant further investigation into its use as an adjunct therapy in cancer treatment.

- Pharmaceutical Development : The compound's unique structure makes it a candidate for further modifications aimed at enhancing its pharmacological properties.

Q & A

Q. What are the key synthetic methodologies for preparing 2,2-difluoro-cyclopropanecarboxylic acid benzyl ester?

The compound can be synthesized via esterification of 2,2-difluoro-cyclopropanecarboxylic acid with benzyl alcohol derivatives. A practical approach involves using 2-benzyloxypyridine as a benzylating agent under mild conditions, which minimizes side reactions and improves regioselectivity . Multi-step protocols, such as nitration followed by esterification and hydrolysis (as demonstrated for structurally similar benzoic acid derivatives), can achieve yields exceeding 70% when reaction parameters like temperature and catalyst loading are tightly controlled .

Q. How is the compound characterized to confirm its structural integrity?

Analytical techniques include:

- Infrared (IR) Spectroscopy : To verify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹ and cyclopropane ring vibrations).

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for confirming the difluoro substitution pattern, while ¹H NMR resolves cyclopropane proton splitting (e.g., ABX patterns).

- High-Resolution Mass Spectrometry (HRMS) : For exact mass validation .

Q. What safety precautions are required when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- Waste Disposal : Segregate waste and consult professional disposal services, as halogenated organics require specialized treatment .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected ¹⁹F NMR shifts) be resolved during structural analysis?

Discrepancies in NMR shifts may arise from solvent effects, impurities, or conformational dynamics. Compare experimental data with computational simulations (DFT-based NMR predictions) or literature analogs. For example, electron-withdrawing substituents on the benzyl group can deshield fluorine atoms, altering chemical shifts by 1–2 ppm . Contradictions in mass spectrometry results may require isotopic labeling (e.g., deuterated solvents) to rule out adduct formation.

Q. What strategies optimize the yield of the cyclopropane ring during synthesis?

Cyclopropanation efficiency depends on:

- Reagent Choice : Use transition-metal catalysts (e.g., Pd or Cu) for stereocontrol.

- Temperature : Low temperatures (−20°C to 0°C) reduce ring-opening side reactions.

- Substrate Activation : Pre-functionalize the carboxylic acid with activating groups (e.g., anhydrides) to enhance reactivity .

| Method | Yield (%) | Key Advantage |

|---|---|---|

| Direct esterification | 65–75 | Simplicity, fewer steps |

| Multi-step protocol | 70–85 | Higher purity, scalability |

Q. What are the biomedical research applications of this compound?

The benzyl ester moiety enhances cell permeability, making it a candidate prodrug for drug delivery. Structural analogs of cyclopropanecarboxylic acid derivatives have shown anti-inflammatory and enzyme inhibitory activity, particularly against cyclooxygenase (COX) isoforms . Additionally, fluorinated cyclopropanes are explored as metabolic stabilizers in antimicrobial agents .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate:

Q. What mechanistic insights explain the reactivity of the difluoro-cyclopropane moiety?

The electron-withdrawing fluorine atoms increase ring strain, enhancing susceptibility to nucleophilic attack. Density functional theory (DFT) studies suggest that the C-F bonds polarize adjacent C-C bonds, lowering the activation energy for ring-opening reactions. This property is exploited in click chemistry and photoaffinity labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.